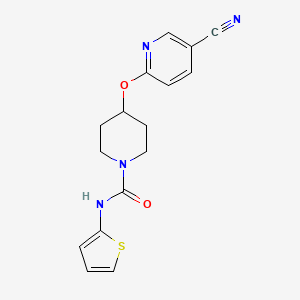

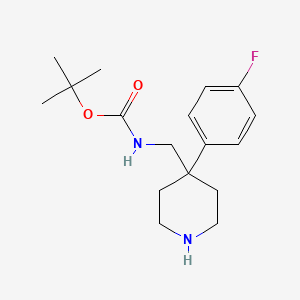

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C17H25FN2O2 . It is a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis and catalysis.

Molecular Structure Analysis

The molecular structure of “tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate” can be represented by the InChI string:InChI=1S/C10H20N2O2/c1-10 (2,3)14-9 (13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3, (H,12,13) . The compound has a molecular weight of 200.28 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate” are not available, it’s worth noting that similar compounds have been used in the development of new tyrosinase inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate” include a molecular weight of 200.28 g/mol . Unfortunately, other specific physical and chemical properties like boiling point and density were not found in the available resources.Scientific Research Applications

Synthesis and Characterization

- Tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate is a key intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is crucial in synthesizing omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).

Structural and Chemical Properties

- The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a related compound, reveals its potential for creating pharmacologically active cores due to its sterically congested piperazine derivative and synthetically useful nitrogen atom (Gumireddy et al., 2021).

Biological Activities

- A compound structurally related to tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate exhibited moderate anthelmintic activity and poor antibacterial properties. This indicates the potential of similar compounds in biological applications, especially in developing treatments for parasitic infections (Sanjeevarayappa et al., 2015).

Application in Drug Development

- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, another derivative, is an important intermediate for small molecule anticancer drugs. This showcases the compound's role in the development of new cancer therapeutics, highlighting the importance of tert-butyl carbamates in medicinal chemistry (Zhang et al., 2018).

Mechanism of Action

Target of Action

It is suggested that the compound may have potential applications in the development of protacs (proteolysis targeting chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

Based on its potential use in protac development, it can be inferred that the compound might interact with its targets by binding to them, thereby marking them for degradation .

Pharmacokinetics

The compound’s boiling point is reported to be 308 °c, and it is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c . These properties might influence the compound’s bioavailability.

Result of Action

If the compound is indeed involved in protac development, its action could result in the degradation of specific target proteins within cells .

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c, suggesting that temperature and atmospheric conditions could potentially influence its stability .

properties

IUPAC Name |

tert-butyl N-[[4-(4-fluorophenyl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-4-6-14(18)7-5-13/h4-7,19H,8-12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXPLRDZOFGQCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((4-(4-fluorophenyl)piperidin-4-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2365161.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2365163.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2365167.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2365168.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2365169.png)

![N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2365170.png)

![4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365174.png)

![ethyl 4-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2365177.png)